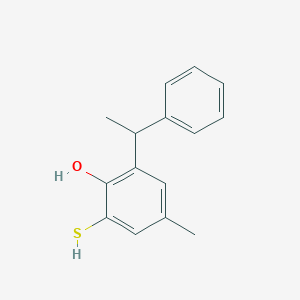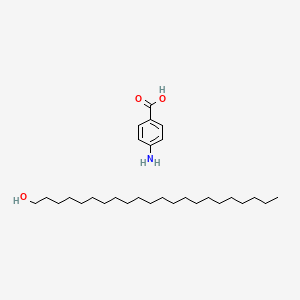
4-Aminobenzoic acid;docosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid and docosan-1-ol are two distinct compounds that can be combined for various applicationsIt is a white solid that is slightly soluble in water and consists of a benzene ring substituted with amino and carboxyl groups .
Preparation Methods
4-Aminobenzoic acid
Synthetic Routes: It is primarily prepared by the reduction of 4-nitrobenzoic acid or by the Hoffman degradation of the monoamide derived from terephthalic acid.
Industrial Production: The industrial production of 4-aminobenzoic acid involves the same synthetic routes but on a larger scale, ensuring high purity and yield.
Docosan-1-ol
Synthetic Routes: Docosan-1-ol can be synthesized through the hydrogenation of erucic acid or by the reduction of behenic acid.
Industrial Production: Industrial production typically involves the extraction of behenic acid from natural sources like peanut oil, followed by its reduction to docosan-1-ol.
Chemical Reactions Analysis
4-Aminobenzoic acid
Types of Reactions: It undergoes various reactions, including esterification, amidation, and diazotization.
Common Reagents and Conditions: For esterification, ethanol and sulfuric acid are commonly used. Amidation involves the use of amines, while diazotization requires nitrous acid.
Major Products: Esterification of 4-aminobenzoic acid produces esters like benzocaine, a common topical anesthetic.
Docosan-1-ol
Types of Reactions: It primarily undergoes oxidation and esterification.
Common Reagents and Conditions: Oxidation can be achieved using oxidizing agents like potassium permanganate, while esterification involves carboxylic acids and acid catalysts.
Major Products: Oxidation of docosan-1-ol produces docosanoic acid, while esterification yields esters used in cosmetics and pharmaceuticals.
Scientific Research Applications
4-Aminobenzoic acid
Chemistry: Used as an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Biology: Acts as a precursor in the biosynthesis of folic acid.
Medicine: Used in the synthesis of local anesthetics like benzocaine.
Industry: Employed in the manufacture of dyes and sunscreens.
Docosan-1-ol
Chemistry: Utilized in the synthesis of long-chain fatty alcohols.
Biology: Studied for its antiviral properties against lipid-enveloped viruses.
Medicine: Used in topical treatments for herpes simplex labialis.
Industry: Incorporated in cosmetics and personal care products for its emollient properties.
Mechanism of Action
4-Aminobenzoic acid
Molecular Targets: Targets enzymes involved in the folate synthesis pathway, such as dihydropteroate synthase.
Docosan-1-ol
Comparison with Similar Compounds
4-Aminobenzoic acid
Similar Compounds: 2-Aminobenzoic acid, 3-Aminobenzoic acid.
Uniqueness: Unlike its isomers, 4-aminobenzoic acid is a key intermediate in folate synthesis and has significant applications in medicine and industry.
Docosan-1-ol
Properties
CAS No. |
114374-06-0 |
|---|---|
Molecular Formula |
C29H53NO3 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
4-aminobenzoic acid;docosan-1-ol |
InChI |
InChI=1S/C22H46O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;8-6-3-1-5(2-4-6)7(9)10/h23H,2-22H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
XMCMDSVCLRZAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
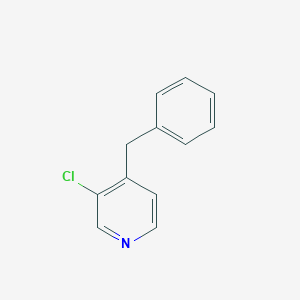
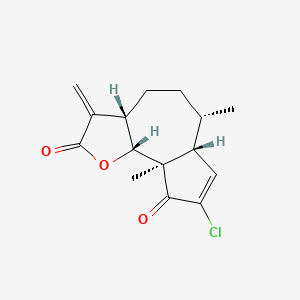

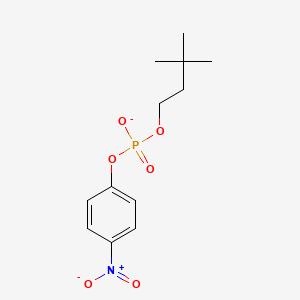

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)

![N,N'-(Ethane-1,2-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14287493.png)
